3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide
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Overview
Description
3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromine atom, a methoxy group, and a sulfonyl-substituted piperidine ring, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-methoxybenzoic acid, followed by the formation of the amide bond with 4-((4-methylpiperidin-1-yl)sulfonyl)aniline. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium azide (NaN3) or Grignard reagents (RMgX) under appropriate conditions.
Major Products Formed
Oxidation: 3-bromo-4-formyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide.
Reduction: 4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-methoxybenzonitrile
- 4-bromo-3-methoxy-N-methylbenzamide
- 3-bromo-4-methoxybiphenyl
Uniqueness
3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl-substituted piperidine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic properties.
Properties
IUPAC Name |
3-bromo-4-methoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O4S/c1-14-9-11-23(12-10-14)28(25,26)17-6-4-16(5-7-17)22-20(24)15-3-8-19(27-2)18(21)13-15/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSGBAHAFYZDPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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